Asebogenin

Descripción general

Descripción

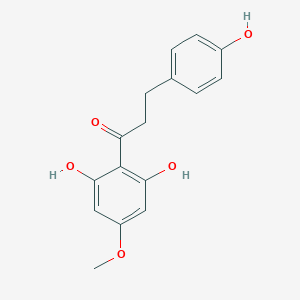

Asebogenin is a natural product belonging to the class of dihydrochalcones, which are minor flavonoids. It is the 4’-methyl ether derivative of phloretin. This compound has shown significant biological activities, including antibacterial and antithrombotic properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Asebogenin can be synthesized starting from phloroglucinol through a nine-step synthetic process. This method involves various reaction conditions, including the use of specific reagents and catalysts to achieve a good yield . The synthesis of this compound is crucial for the preparation of other biologically active compounds, such as balsacone A .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic route involving phloroglucinol provides a foundation for scaling up the production. The process can be optimized for industrial applications by improving reaction conditions and yields .

Análisis De Reacciones Químicas

Types of Reactions

Asebogenin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups in this compound.

Substitution: This compound can undergo substitution reactions, particularly at the hydroxyl and ether groups.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions of this compound include various oxidized and reduced derivatives, which can have different biological activities. These derivatives are often studied for their potential therapeutic applications .

Aplicaciones Científicas De Investigación

Antithrombotic Effects

Mechanism of Action:

Recent studies have highlighted asebogenin's potent antithrombotic effects, primarily through the inhibition of spleen tyrosine kinase (Syk) signaling pathways. Thrombosis is a significant health concern, and the ability of this compound to suppress thrombus formation positions it as a promising candidate for developing new antithrombotic therapies. The compound inhibits platelet activation and neutrophil extracellular traps (NETs) formation, crucial steps in thrombus development .

Key Findings:

- This compound significantly reduces platelet aggregation and fibrin generation.

- It interferes with Syk phosphorylation at critical tyrosine residues (Tyr525/526), essential for Syk activation.

- In vivo studies indicate that this compound effectively reduces arterial and venous thrombosis without increasing bleeding risk .

Antimicrobial Activity

Overview:

this compound has demonstrated antibacterial properties against various pathogens. Its ability to inhibit bacterial growth makes it a candidate for further exploration in treating infections.

Research Insights:

- The compound exhibits inhibitory effects against clinical isolates of bacteria, suggesting its potential role in antimicrobial therapies.

- Studies have isolated other dihydrochalcone derivatives from Populus species that may enhance the antimicrobial efficacy of this compound .

Anti-inflammatory Properties

Therapeutic Implications:

this compound's anti-inflammatory effects have been documented, particularly in the context of skin conditions such as psoriasis. Its role in modulating inflammatory pathways can contribute to therapeutic strategies for inflammatory diseases.

Clinical Relevance:

- In vitro studies have shown that this compound can mitigate inflammation by reducing pro-inflammatory cytokine production.

- Its antioxidant properties further support its potential use in managing oxidative stress-related conditions .

Potential in Food Industry

Applications in Food Technology:

The structural characteristics of dihydrochalcones like this compound make them suitable candidates for use as low-calorie sweeteners and antioxidants in food products. Their ability to combat oxidative stress can enhance food preservation and safety.

Research Findings:

- Dihydrochalcones have been explored for their efficacy as natural sweeteners, providing an alternative to synthetic options while minimizing health risks associated with high sugar intake .

Future Directions and Case Studies

Ongoing Research:

Current investigations are focused on synthesizing novel derivatives of this compound and exploring their structure-activity relationships. This includes developing libraries of balsacone analogues that may exhibit enhanced pharmacological properties.

Case Study Examples:

- Antithrombotic Studies: Experimental models using FeCl3-induced arterial thrombosis demonstrate the effectiveness of this compound in reducing thrombus size and improving vascular health outcomes.

- Inflammation Models: Research on psoriasis treatment shows promising results with this compound reducing skin lesions and inflammatory markers in animal models.

Mecanismo De Acción

Asebogenin exerts its effects primarily by inhibiting the phosphorylation of spleen tyrosine kinase at Tyr525/526. This inhibition prevents the activation of spleen tyrosine kinase, which is essential for platelet activation and the formation of neutrophil extracellular traps. By interfering with this pathway, this compound effectively reduces thrombus formation without increasing the risk of bleeding .

Comparación Con Compuestos Similares

Asebogenin is unique among dihydrochalcones due to its specific biological activities and mechanism of action. Similar compounds include:

Phloretin: The parent compound of this compound, known for its antioxidant properties.

Balsacone A: A compound synthesized using this compound as a precursor, with significant biological activities.

Other Dihydrochalcones: Various dihydrochalcones with different substitution patterns and biological activities.

This compound stands out due to its potent antithrombotic properties and its unique mechanism of action involving the inhibition of spleen tyrosine kinase phosphorylation .

Actividad Biológica

Asebogenin, a naturally occurring compound derived from various plant sources, particularly Salvia miltiorrhiza and Piper species, has garnered attention for its diverse biological activities. This article explores the synthesis, pharmacological properties, and potential therapeutic applications of this compound, supported by case studies and research findings.

1. Synthesis of this compound

The synthesis of this compound has been achieved through various methods, emphasizing sustainable and efficient approaches. A notable study developed a nine-step synthesis starting from phloroglucinol, leading to the successful production of this compound as a hydroxy-substituted dihydrochalcone derivative . The synthesis pathway includes several key steps:

- Methylation of Phloroglucinol : Conversion to 5-methoxyresorcinol.

- Formation of Chalcone Derivatives : Utilizing acetyl chloride in the presence of Lewis acid catalysts.

- Catalytic Hydrogenation : Employed to reduce double bonds and deprotect functional groups .

This synthetic route not only facilitates the production of this compound but also paves the way for generating a library of balsacone analogues with enhanced biological activities.

2.1 Antifungal Activity

This compound exhibits significant antifungal properties. Research indicates that it effectively inhibits the growth of various fungal strains, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The minimum inhibitory concentration (MIC) values for this compound against these pathogens demonstrate its potential as a therapeutic agent in treating fungal infections.

2.2 Antioxidant and Anti-inflammatory Effects

Studies have highlighted the antioxidant capabilities of this compound, which may contribute to its anti-inflammatory effects. In vitro assays have shown that it can suppress reactive oxygen species (ROS) production and modulate inflammatory pathways . This activity positions this compound as a candidate for managing conditions characterized by oxidative stress and inflammation.

2.3 Platelet Function Inhibition

This compound has been found to inhibit glycoprotein VI (GPVI)-induced platelet activation, which is crucial in preventing thrombus formation. Mechanistically, it interferes with the phosphorylation of Syk at Tyr525/526, thereby attenuating platelet responses to pro-inflammatory stimuli . This property suggests its potential use in cardiovascular diseases where platelet aggregation poses significant risks.

3. Case Studies

Several case studies have explored the pharmacological efficacy of this compound and its derivatives:

- Case Study 1 : this compound's effect on psoriasis was examined, revealing promising anti-inflammatory and antioxidant properties that may aid in clinical recovery . Patients treated with formulations containing this compound showed reduced symptoms and improved skin health.

- Case Study 2 : The antibacterial activity against clinical isolates was assessed, confirming that this compound demonstrates potent effects against resistant strains, indicating its potential as an alternative treatment option in antibiotic resistance scenarios .

4. Research Findings

Recent studies have expanded the understanding of this compound's biological activities:

Propiedades

IUPAC Name |

1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O5/c1-21-12-8-14(19)16(15(20)9-12)13(18)7-4-10-2-5-11(17)6-3-10/h2-3,5-6,8-9,17,19-20H,4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXIBKPHJYQSGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)O)C(=O)CCC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60331781 | |

| Record name | Asebogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

520-42-3 | |

| Record name | Asebogenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=520-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Asebogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.